

# Olanzapine CAS 138564-60-0 characterization

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## Compound of Interest

Compound Name:	2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
CAS No.:	612503-08-9
Cat. No.:	B184890

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An In-depth Technical Guide to the Characterization of Olanzapine (CAS 132539-06-1)

## Abstract

Olanzapine (CAS: 132539-06-1), an atypical antipsychotic of the thienobenzodiazepine class, is a cornerstone in the management of schizophrenia and bipolar disorder.<sup>[1][2]</sup> Its efficacy is intrinsically linked to its well-defined chemical structure and solid-state properties. This guide provides a comprehensive technical overview of the essential analytical methodologies required for the robust characterization of Olanzapine. We will delve into the causality behind experimental choices for spectroscopic identification, chromatographic purity assessment, and solid-state analysis, offering field-proven insights and detailed protocols to ensure the identity, purity, and quality of this critical active pharmaceutical ingredient (API).

## Chemical and Physical Identity

A complete characterization begins with confirming the fundamental properties of the molecule. Olanzapine, chemically named 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine, possesses a complex heterocyclic structure that dictates its physicochemical behavior and pharmacological activity.<sup>[1]</sup>

## Core Physicochemical Data



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## Synthesis and Potential Impurities: A Brief Overview

Understanding the synthetic pathway of Olanzapine is crucial for a comprehensive characterization strategy, as it informs the potential impurity profile. A common synthesis route involves the reaction of a thienobenzodiazepine intermediate with N-methylpiperazine.[1][5] Variations in reaction conditions, starting materials, and purification processes can lead to the formation of related substances, such as precursors, by-products, and degradation products.[6] For instance, oxidation of the diazepine ring or reactions involving residual solvents can generate impurities that must be monitored and controlled.[6][7]

The diagram below outlines a generalized synthetic approach.



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Fig 1. Simplified Olanzapine Synthesis Pathway.

## Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide the foundational evidence for the chemical structure of Olanzapine. Each method offers a unique and complementary piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for unambiguous structural confirmation.

- **Expertise & Rationale:**  $^1\text{H}$  NMR confirms the number and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon environments. For a molecule like Olanzapine, specific chemical shifts and splitting patterns for the aromatic, thiophene, and piperazine ring protons are definitive markers of its identity.[7] Deuterium exchange experiments can be used to identify exchangeable protons, such as the N-H proton in the diazepine ring.[7]

Table 2: Key  $^1\text{H}$  NMR Spectral Data (Illustrative) Note: Shifts are approximate and depend on the solvent used (e.g., DMSO- $d_6$ ).



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Protocol:  $^1\text{H}$  NMR Spectroscopy of Olanzapine

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the Olanzapine sample.
- **Dissolution:** Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- **Instrumentation:** Acquire the spectrum on a calibrated FT-NMR spectrometer (e.g., 400 MHz).
- **Acquisition Parameters:**
  - **Pulse Program:** Standard <sup>1</sup>H acquisition.
  - **Number of Scans:** 16-32 scans for adequate signal-to-noise.
  - **Reference:** Tetramethylsilane (TMS) at 0.00 ppm.
- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Analysis:** Integrate the signals and assign the chemical shifts to the corresponding protons in the Olanzapine structure.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in the Olanzapine molecule, serving as a molecular fingerprint.

- **Expertise & Rationale:** The FT-IR spectrum of Olanzapine is characterized by specific absorption bands corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching within the heterocyclic rings, and C-S bending from the thiophene moiety.[8][9] Comparing the spectrum of a sample to that of a certified reference standard provides definitive identification.[2]

Table 3: Characteristic FT-IR Absorption Bands



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Protocol: FT-IR Spectroscopy of Olanzapine (KBr Pellet Method)

- **Sample Preparation:** Triturate 1-2 mg of the Olanzapine sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- **Background Collection:** Place the KBr pellet holder (empty) in the spectrometer and record a background spectrum.
- **Sample Analysis:** Place the sample pellet in the holder and acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Correlate the observed absorption bands with the known characteristic peaks for Olanzapine.

## Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

- **Expertise & Rationale:** When coupled with a chromatographic inlet (LC-MS), this technique is exceptionally powerful for both identification and impurity profiling. For Olanzapine, electrospray ionization (ESI) in positive mode is typically used. The parent ion peak  $[M+H]^+$

should be observed at  $m/z$  313.2.[7] Tandem MS (MS/MS) analysis reveals characteristic fragment ions, such as the loss of the methylpiperazine moiety, resulting in a major fragment at  $m/z$  256.1.[11][12] This specific transition ( $m/z$  313  $\rightarrow$  256) is frequently used for quantification in bioanalytical and impurity studies.[12]



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Fig 2. Primary Mass Spec Fragmentation Pathway.

## Chromatographic Analysis: Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of Olanzapine. Its high resolution allows for the separation of the main compound from closely related impurities.

- **Expertise & Rationale:** Reversed-phase HPLC (RP-HPLC) is the most common mode used for Olanzapine analysis. The choice of column (e.g., C18, C8), mobile phase composition (typically a buffered aqueous phase and an organic modifier like acetonitrile or methanol), and detector wavelength are critical parameters that must be optimized for selectivity and sensitivity.[13][14][15] Method validation according to ICH guidelines is mandatory to ensure the method is accurate, precise, linear, and robust.[14][15] UV detection is commonly performed at wavelengths between 220 nm and 272 nm, where Olanzapine exhibits significant absorbance.[13][15]

Table 4: Comparison of Reported RP-HPLC Methods



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Protocol: Validated RP-HPLC Method for Olanzapine Assay (This protocol is an illustrative example based on common methodologies[13][18])

- Chromatographic System:
  - Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m packing.
  - Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and a phosphate buffer (pH 2.5) in a 47:53 (v/v) ratio.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 35  $^{\circ}$ C.
  - Detector: UV at 260 nm.
  - Injection Volume: 20  $\mu$ L.
- Standard Solution Preparation: Accurately prepare a solution of USP Olanzapine Reference Standard in the mobile phase to a final concentration of 0.1 mg/mL.
- Sample Solution Preparation: Accurately prepare a solution of the Olanzapine test sample in the mobile phase to a nominal concentration of 0.1 mg/mL.
- System Suitability: Inject the standard solution in replicate (n=5). The system is suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing

factor for the Olanzapine peak is between 0.8 and 1.5.

- Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
- Calculation: Calculate the percentage of Olanzapine (C<sub>17</sub>H<sub>20</sub>N<sub>4</sub>S) in the sample using the formula: % Assay = (Area\_Sample / Area\_Standard) \* (Conc\_Standard / Conc\_Sample) \* 100

## Solid-State Characterization: The Challenge of Polymorphism

Olanzapine is notorious for its extensive polymorphism, exhibiting more than 60 different crystal forms.[19][20] Polymorphs are different crystalline arrangements of the same molecule, which can have different physical properties, including solubility, stability, and bioavailability.

Therefore, controlling the polymorphic form is critical for drug product quality and performance.

- Expertise & Rationale: Forms I, II, and III are among the most studied anhydrous polymorphs.[19] Form I is the thermodynamically most stable form and was selected for the commercial product.[20] A combination of analytical techniques is often necessary for unambiguous polymorphic identification, as conventional methods may not be sufficient to identify mixtures.[19]



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Fig 3. Integrated Characterization Workflow.

## X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a material. Each polymorph produces a unique diffraction pattern based on its crystal lattice. This pattern serves as a fingerprint for that specific form.

## Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and detect other thermal events, such as desolvation or polymorphic transitions. Pure polymorphs will exhibit sharp, characteristic melting endotherms. For Olanzapine, Form I shows a melting endotherm around 197.5 °C.[8]

## Pharmacological Context: Mechanism of Action

A full characterization is complemented by an understanding of the molecule's biological activity. Olanzapine exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors.[4]

- Mechanism: It acts primarily as an antagonist at dopamine D<sub>2</sub> receptors in the mesolimbic pathway and serotonin 5-HT<sub>2A</sub> receptors in the frontal cortex.[3][21] This dual antagonism is believed to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia.[21] It also has antagonistic effects at other receptors, including histamine H<sub>1</sub>, muscarinic M<sub>1-5</sub>, and adrenergic α<sub>1</sub> receptors, which contribute to its side-effect profile, such as weight gain and sedation.[1][4][22]



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Fig 4. Core Mechanism of Action of Olanzapine.

## Conclusion

The comprehensive characterization of Olanzapine (CAS 138564-60-0) is a multi-faceted process that requires an integrated approach. From foundational spectroscopic identification and robust chromatographic purity analysis to critical solid-state evaluation, each step is vital for ensuring the quality, safety, and efficacy of the final drug product. The protocols and insights provided in this guide serve as a technical framework for researchers and drug development professionals to confidently establish the complete analytical profile of Olanzapine.

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